phenanthren-9-ylmethanol
Overview
Description
9-Phenanthrenemethanol is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group attached to the ninth carbon of the phenanthrene structure. It is a significant intermediate in organic synthesis and has applications in various fields, including material chemistry and pharmaceutical chemistry .
Mechanism of Action
Target of Action
Phenanthren-9-ylmethanol is primarily known for its antimalarial activity . .
Mode of Action
It is known to be used in the preparation of dihydroartemisinin derivatives as potential aromatic intercalating groups . Interactions with these targets could potentially lead to changes in cellular processes, contributing to its antimalarial activity.
Biochemical Pathways
It is involved in the synthesis of dihydroartemisinin derivatives , which may suggest its role in the artemisinin biosynthesis pathway or related biochemical pathways.
Result of Action
This compound is known for its antimalarial activity . This suggests that the compound’s action results in molecular and cellular effects that inhibit the growth or survival of malaria parasites.
Biochemical Analysis
Biochemical Properties
Phenanthren-9-ylmethanol plays a role in various biochemical reactions. It is involved in the oxidation process, giving an unprecedented ketal structure . 9-Fluorenone and its derivatives can be synthesized in good to high yields with good functional group tolerance using the ketal or 9-phenanthrenols as substrates . The decomposition and formation processes of the ketal have been investigated .
Molecular Mechanism
The molecular mechanism of this compound involves a novel pathway for oxidation, giving an unprecedented ketal structure . 9-Fluorenone and its derivatives can be synthesized in good to high yields with good functional group tolerance using the ketal or 9-phenanthrenols as substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenemethanol typically involves the hydroxylation of phenanthrene. One common method is the oxidation of 9-phenanthrenol using oxygen-mediated processes. This reaction can be carried out under mild conditions, often using catalysts to enhance the yield and selectivity .
Industrial Production Methods: On an industrial scale, 9-Phenanthrenemethanol can be produced from phenanthrene, which is abundant in coal tar. The large-scale preparation involves regioselective functionalization of phenanthrene, followed by hydroxylation at the ninth position .
Chemical Reactions Analysis
Types of Reactions: 9-Phenanthrenemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenyl ketal and 9-fluorenones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at various positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents like chromic acid.
Reduction: Hydrogen gas with catalysts like Raney nickel.
Substitution: Bromine for halogenation, sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthrenyl ketal, 9-fluorenones.
Reduction: 9,10-dihydrophenanthrene.
Substitution: 9-bromophenanthrene, phenanthrenesulfonic acids.
Scientific Research Applications
9-Phenanthrenemethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and material chemistry.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Comparison with Similar Compounds
9-Hydroxyphenanthrene: Another hydroxylated derivative of phenanthrene with similar applications in organic synthesis.
Phenanthrenequinone: An oxidized form of phenanthrene used in various chemical reactions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with distinct chemical properties.
Uniqueness: 9-Phenanthrenemethanol is unique due to its specific hydroxylation at the ninth position, which imparts distinct chemical reactivity and applications compared to other phenanthrene derivatives .
Properties
IUPAC Name |
phenanthren-9-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUBUXQLGFKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277351 | |
Record name | 9-Phenanthrenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-72-6 | |
Record name | 9-Phenanthrenemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Phenanthrenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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